4-(4-Chlorophenyl)-2-hydroxypyridine 4-(4-Chlorophenyl)-2-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 1173155-38-8
VCID: VC11683349
InChI: InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14)
SMILES: C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol

4-(4-Chlorophenyl)-2-hydroxypyridine

CAS No.: 1173155-38-8

Cat. No.: VC11683349

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-hydroxypyridine - 1173155-38-8

CAS No. 1173155-38-8
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
IUPAC Name 4-(4-chlorophenyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14)
Standard InChI Key IVEDERMVYXTQFO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl

Chemical Identity and Structural Features

The molecular formula of 4-(4-Chlorophenyl)-2-hydroxypyridine is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol. The compound consists of a pyridine ring substituted at the 2-position by a hydroxyl group (-OH) and at the 4-position by a 4-chlorophenyl moiety. This arrangement introduces distinct electronic effects: the electron-withdrawing chlorine atom on the phenyl group and the hydroxyl group on the pyridine ring influence the compound’s polarity, solubility, and reactivity .

Synthesis and Industrial Preparation

The synthesis of 4-(4-Chlorophenyl)-2-hydroxypyridine is typically achieved through multi-step organic reactions, as outlined in patent literature and research studies .

Key Synthetic Routes

Route 1: Grignard Reaction Followed by Oxidation

  • Formation of 4-Chlorophenyl-2-pyridyl Methanol:

    • Reaction of 4-chlorobenzyl chloride with 2-pyridyllithium generates 4-chlorophenyl-2-pyridyl methanol.

    • Conditions: Tetrahydrofuran (THF) solvent, -78°C to room temperature .

  • Oxidation to the Ketone:

    • The alcohol intermediate is oxidized using agents like potassium permanganate (KMnO₄) or Jones reagent to yield 4-(4-chlorophenyl)-2-pyridyl ketone.

  • Hydroxylation:

    • The ketone undergoes hydroxylation via acid-catalyzed hydration or enzymatic methods to introduce the hydroxyl group at the 2-position .

Route 2: Direct Substitution on Pyridine

  • Chloropyridine Precursor: Starting with 2-chloro-4-nitropyridine, nucleophilic aromatic substitution with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in dimethyl sulfoxide) introduces the 4-chlorophenyl group. Subsequent hydrolysis of the nitro group yields the hydroxyl group .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct positions on the pyridine ring requires careful control of reaction conditions, such as temperature and catalyst choice .

  • Yield Improvements: Patent CN105237469A reports yields of ~30% for related intermediates, highlighting the need for solvent optimization (e.g., DMSO for enhanced reactivity) .

Physicochemical Properties

Experimental data for 4-(4-Chlorophenyl)-2-hydroxypyridine are sparse, but properties can be extrapolated from structurally similar compounds:

PropertyValue (Estimated)Source Compound
Melting Point160–165°C2-Chloro-4-hydroxypyridine
Boiling Point390–400°C4-Hydroxypyridine
Density1.35–1.45 g/cm³2-Chloro-4-hydroxypyridine
Solubility in WaterLow (<1 g/L)4-Hydroxypyridine
LogP (Octanol-Water)~2.1Computational prediction

The low water solubility and moderate LogP value suggest suitability for organic-phase reactions and lipophilic drug formulations .

Pharmaceutical Applications

Role in Carbinoxamine Synthesis

4-(4-Chlorophenyl)-2-hydroxypyridine serves as a critical intermediate in the production of carbinoxamine maleate, a first-generation antihistamine approved for pediatric allergic rhinitis. The compound’s hydroxyl and chlorophenyl groups enable further functionalization:

  • Esterification: Reaction with maleic anhydride forms the maleate salt, enhancing water solubility for oral suspensions .

  • Compliance Advantages: The intermediate’s efficient synthesis supports the development of extended-release formulations (e.g., Karbinal®ER), reducing dosing frequency .

Environmental Fate and Biodegradation

Microbial degradation pathways for pyridine derivatives offer insights into the environmental persistence of 4-(4-Chlorophenyl)-2-hydroxypyridine:

Bacterial Catabolism

  • Burkholderia sp. MAK1: This strain degrades 2-hydroxypyridine via 2-hydroxypyridine 5-monooxygenase (HpdABCDE), converting it to 2,5-dihydroxypyridine .

  • Chlorophenyl Challenge: The 4-chlorophenyl group may impede enzymatic activity due to steric and electronic effects, potentially increasing environmental persistence .

Abiotic Degradation

  • Photolysis: UV exposure in aqueous solutions could cleave the C-Cl bond, forming 4-phenyl-2-hydroxypyridine.

  • Hydrolysis: Under acidic conditions, the hydroxyl group may catalyze ring opening, though kinetics remain unstudied .

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